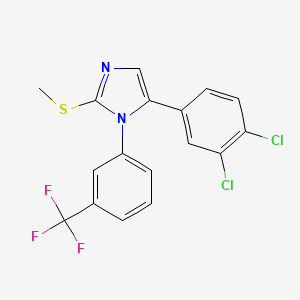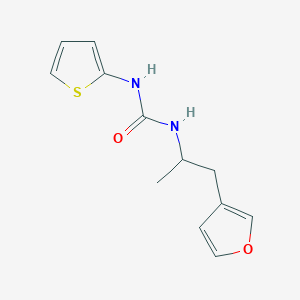
1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In terms of anti-inflammatory activity, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the expression of COX-2, which is involved in the production of prostaglandins. In terms of anti-tumor activity, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One advantage of using 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea in lab experiments is its ability to target specific enzymes and signaling pathways. This allows for more precise and targeted studies of biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safer option for in vivo studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea. One potential direction is further investigation into its anti-inflammatory and anti-tumor properties, with a focus on developing new therapeutic agents for the treatment of inflammatory and cancerous diseases. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in drug delivery systems. Finally, there is a need for studies exploring the potential use of this compound in organic electronics and other technological applications.
合成法
1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea is synthesized through a multi-step process involving the reaction of furfurylamine and thiophene-2-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of dimethylformamide (DMF). The resulting product is then treated with urea and heated to yield 1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea.
科学的研究の応用
1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. Additionally, this compound has been explored for its potential applications in organic electronics due to its unique electronic properties.
特性
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9(7-10-4-5-16-8-10)13-12(15)14-11-3-2-6-17-11/h2-6,8-9H,7H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQVBDPPQUASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Biphenyl-4-yloxy)methyl]piperidine](/img/structure/B2621252.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2621255.png)
![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2621257.png)
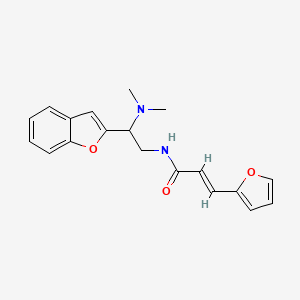
![2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B2621260.png)
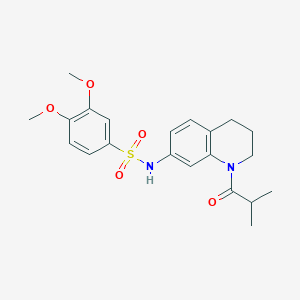
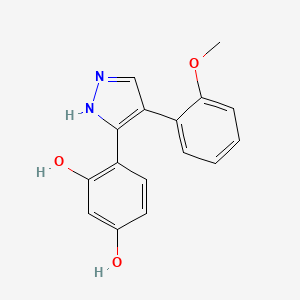
![(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2621265.png)
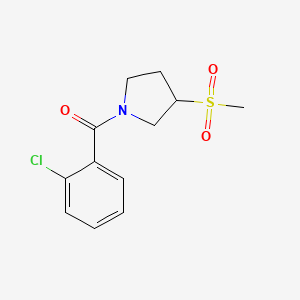
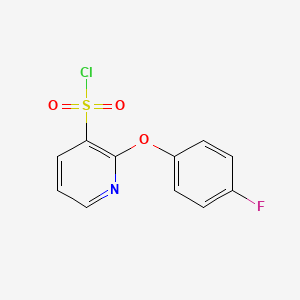


![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)
